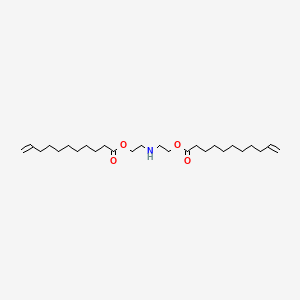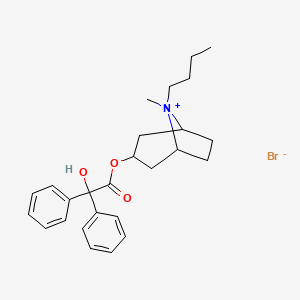
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate is a chemical compound with the molecular formula C26H34NO3.Br and a molecular weight of 488.463 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate involves multiple steps, including the formation of the tropanium ring and subsequent functionalization. The key steps typically include:
Formation of the Tropanium Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions.
Hydroxylation: The hydroxyl group is added via oxidation reactions.
Bromination: The bromide ion is introduced using brominating agents such as N-bromosuccinimide (NBS).
Benzilation: The final step involves the addition of the benzilate group through esterification reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the cyclization, alkylation, hydroxylation, bromination, and benzilation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bromide
- 1-Ethyl-1-methylpyrrolidinium bromide
- Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester
Uniqueness
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate stands out due to its unique combination of functional groups and its specific molecular structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
73954-05-9 |
|---|---|
Fórmula molecular |
C26H34BrNO3 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
(8-butyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C26H34NO3.BrH/c1-3-4-17-27(2)22-15-16-23(27)19-24(18-22)30-25(28)26(29,20-11-7-5-8-12-20)21-13-9-6-10-14-21;/h5-14,22-24,29H,3-4,15-19H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
PGJIDGQOGVJFSX-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


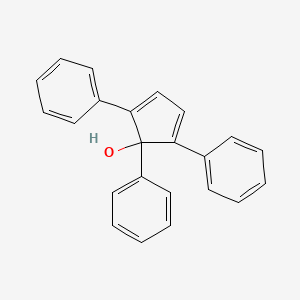
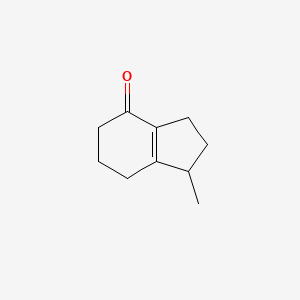
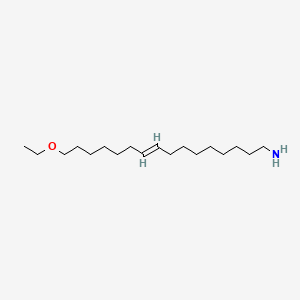
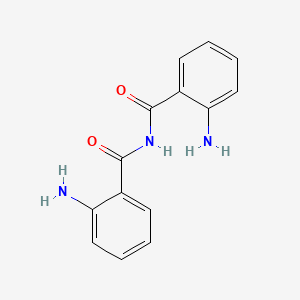
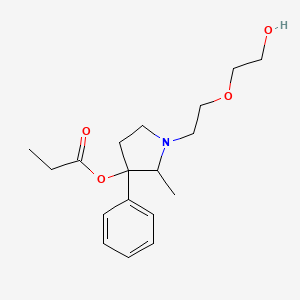
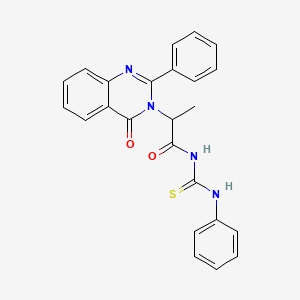
![2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide](/img/structure/B14459260.png)

![3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14459275.png)

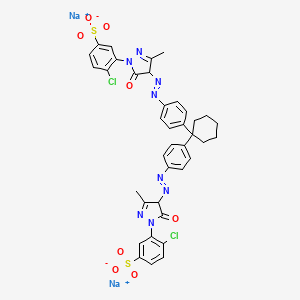
![2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14459292.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)
